molecular formula C8H12N2O2 B1629122 2,6-Diethoxypyrazine CAS No. 33870-85-8

2,6-Diethoxypyrazine

Cat. No. B1629122
CAS RN: 33870-85-8
M. Wt: 168.19 g/mol
InChI Key: IGZZJXSDNMXWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diethoxypyrazine is a chemical compound with the molecular formula C8H12N2O2 . It is a derivative of pyrazine, a basic six-membered ring with two nitrogen atoms. The “diethoxy” prefix indicates that two of the hydrogen atoms in pyrazine are replaced by ethoxy groups (–CH2CH3).


Molecular Structure Analysis

The molecular structure of 2,6-Diethoxypyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and two ethoxy groups attached to the 2nd and 6th carbon atoms of the ring . The exact three-dimensional structure would require more advanced techniques like X-ray crystallography for determination .

Scientific Research Applications

1. Applications in Photodynamic Therapy

The synthesis of octacarboxytetra(2,3-pyrazino)porphyrazine, which is derived from a compound related to 2,6-diethoxypyrazine, has significant potential applications in the field of photodynamic therapy, particularly for cancer treatment. This research highlights the role of pyrazine derivatives in developing novel, water-soluble metal complexes for therapeutic use (Kudrevich, Galpern, & Lier, 1994).

2. Environmental Impact Studies

Studies on the environmental impact of agricultural chemicals, such as atrazine and alachlor, often involve the analysis of pyrazine derivatives, including those similar to 2,6-diethoxypyrazine. These studies help in understanding the relationship between land use and the concentration of agricultural chemicals in groundwater (Kolpin, 1997).

3. Chemical Synthesis and Analysis

Pyrazine derivatives, including 2,6-diethoxypyrazine, are subjects of chemical synthesis and analysis. Studies on the pyrolysis and thermal stability of substituted pyrazines contribute to the understanding of their chemical properties and potential applications (Konakahara & Takagi, 1977).

4. Investigation in Pharmaceutical Research

Research in pharmaceuticals occasionally involves pyrazine derivatives. For example, studies on the acidic degradation of cephalexin, a commonly used antibiotic, identified 2-hydroxy-3-phenyl-6-methylpyrazine as a degradation product, providing insights into the stability and degradation pathways of pharmaceutical compounds (Núñez-Vergara, Squella, & Silva, 1982).

5. Role in Wine Aroma and Flavor

The presence of methoxypyrazines, closely related to 2,6-diethoxypyrazine, in grapes and wines has been a significant area of research. These compounds contribute to the unique aroma and flavor profiles of certain wine varieties. Studies have focused on understanding the factors that influence their concentrations in grapes, musts, and wines (Sidhu, Lund, Kotseridis, & Saucier, 2015).

6. Biotechnological Applications

Biotechnological applications involving pyrazine derivatives include the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. This process highlights the potential use of microorganisms in transforming pyrazine derivatives for various applications, including the synthesis of antituberculous agents (Wieser, Heinzmann, & Kiener, 1997).

Safety And Hazards

While specific safety and hazard data for 2,6-Diethoxypyrazine is not available, it’s important to handle all chemical substances with appropriate safety measures. For similar compounds, hazard statements include harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,6-diethoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-11-7-5-9-6-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZZJXSDNMXWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=N1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632202
Record name 2,6-Diethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethoxypyrazine

CAS RN

33870-85-8
Record name 2,6-Diethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diethoxypyrazine
Reactant of Route 2
Reactant of Route 2
2,6-Diethoxypyrazine
Reactant of Route 3
Reactant of Route 3
2,6-Diethoxypyrazine
Reactant of Route 4
Reactant of Route 4
2,6-Diethoxypyrazine
Reactant of Route 5
Reactant of Route 5
2,6-Diethoxypyrazine
Reactant of Route 6
Reactant of Route 6
2,6-Diethoxypyrazine

Citations

For This Compound
4
Citations
AJ Bellamy, P Golding - Central European Journal of Energetic …, 2008 - bibliotekanauki.pl
A series of 2,6-dialkoxy-3,5-dinitropyrazines (R = Me, Et, Pr) has been synthesized and subjected to amination. The yield and purity of the generated 2,6-diamino-3 ,5-dinitropyrazine …
Number of citations: 10 bibliotekanauki.pl
GWH Cheeseman, RA Godwin - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
Various displacement reactions of chloropyrazines with sodium methoxide, sodium benzyl oxide, sodium benzyl sulphide, sodium hydroxide, and potassium fluoride are reported. …
Number of citations: 6 pubs.rsc.org
KH Schaaf, PE Spoerri - Journal of the American Chemical …, 1949 - ACS Publications
Treatment of l-alkyl-3-chloropiperidines with amines has been shown to give products dis-tinct from the expected 3-aminopiperidines. On the basis of various studiesthese products …
Number of citations: 25 pubs.acs.org
KH Schaaf - 1948 - search.proquest.com
The writer also desires to take this opportunity to extend his thanks, and to acknowledge his gratitude and appreciation, to Professors Raymond Ee Kirk, Herman F. Mark, and Donald F. …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.